4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole
Description
This pyrazole derivative features a 1H-pyrazole core substituted with a 2,6-dichlorophenylsulfanylmethyl group at position 4, a methyl group at position 1, and two trifluoromethyl (CF₃) groups at positions 3 and 5 (via a phenoxy linker). The 2,6-dichlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound a candidate for agrochemical or pharmaceutical applications . Its structural complexity arises from the combination of sulfur-containing moieties and halogenated aromatic systems, which are common in bioactive molecules .
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F6N2OS/c1-29-17(30-11-5-2-4-10(8-11)18(22,23)24)12(16(28-29)19(25,26)27)9-31-15-13(20)6-3-7-14(15)21/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXNJSZOLQTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CSC2=C(C=CC=C2Cl)Cl)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole is a member of the pyrazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The compound's structure features a pyrazole ring substituted with various functional groups that enhance its biological activity:
- 2,6-Dichlorophenyl moiety
- Trifluoromethyl groups
- Phenoxy substituent
These functional groups contribute to the compound's lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: MCF-7 Cell Line
In a study examining the cytotoxic effects of pyrazole analogs, it was found that compounds similar to our target compound exhibited an IC50 value of approximately 39.70 µM against the MCF-7 breast cancer cell line. This suggests a moderate level of efficacy in inhibiting cancer cell viability .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | N/A | N/A |
| Related Pyrazole Analog | 39.70 | MCF-7 |
Antimicrobial Activity
The trifluoromethyl groups in the compound are known to enhance antimicrobial properties. A study on similar pyrazole derivatives demonstrated their effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of trifluoromethyl substituents was critical for their antimicrobial efficacy .
Summary of Antimicrobial Findings
| Compound Class | Activity | Target Bacteria |
|---|---|---|
| Trifluoromethyl Pyrazoles | Potent Growth Inhibitors | MRSA |
Neuroprotective Effects
Emerging research suggests that certain pyrazole derivatives may possess neuroprotective properties. This is particularly relevant for compounds targeting metabolic enzymes associated with neurodegenerative diseases.
Case Study: Enzyme Inhibition
In related studies, pyrazole derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For example, one analog demonstrated an IC50 value of 66.37 nM for AChE inhibition, indicating potential therapeutic applications in neurodegenerative disorders .
| Compound | IC50 (nM) | Enzyme Targeted |
|---|---|---|
| Pyrazole Analog | 66.37 | AChE |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related pyrazole derivatives reveals key differences in substituents, synthesis pathways, and biological activities:
Key Findings
- Bioactivity: The target compound’s dual CF₃ groups and dichlorophenylsulfanylmethyl moiety likely enhance pesticidal activity compared to monosubstituted analogues like ethiprole. The CF₃ groups improve membrane permeability, while the sulfur bridge increases electrophilicity for target binding .
- Synthetic Complexity: Unlike fipronil/ethiprole (straightforward cyclocondensation), the target compound requires regioselective phenoxy coupling and sulfur-methylation, posing challenges in purity and yield .
- Crystallographic Stability : Derivatives like 5-(3-ClC₆H₄S)-pyrazole-4-carbaldehyde exhibit planar pyrazole rings with intramolecular hydrogen bonds, suggesting the target compound may adopt similar stable conformations .
Pharmacokinetic and Physicochemical Properties
- Metabolic Resistance: Sulfur-containing pyrazoles (e.g., fipronil) resist oxidative degradation better than non-sulfur analogues. The target compound’s sulfanylmethyl group may further slow metabolism .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ at m/z 539.02) .
- X-ray crystallography : Resolve stereochemistry and crystal packing effects, particularly for sulfanyl and phenoxy groups .
How can computational modeling predict this compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
- Molecular docking : Screen against targets like COX-2 or protein kinases to prioritize in vitro testing .
What experimental design principles apply to optimizing reaction conditions for scale-up?
Advanced Research Question
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can maximize yield while minimizing byproducts .
- Flow chemistry : Transition batch synthesis to continuous flow for improved heat/mass transfer, reducing reaction time from 12 hours to 2–3 hours .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
What mechanistic insights explain the compound’s potential antitumor activity?
Advanced Research Question
- Enzyme inhibition assays : Test inhibition of topoisomerase II or tubulin polymerization via fluorescence polarization .
- Apoptosis studies : Measure caspase-3/7 activation in treated cell lines using luminescent assays .
- Transcriptomic profiling : RNA-seq analysis can identify differentially expressed genes (e.g., p53 pathways) post-treatment .
How does the sulfanyl group influence the compound’s chemical stability?
Basic Research Question
- Oxidative stability : Test under accelerated conditions (H₂O₂ or O₂ exposure). The sulfanyl group may oxidize to sulfone, monitored via TLC or LC-MS .
- pH-dependent degradation : Conduct stability studies in buffers (pH 1–13) to identify degradation products .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>200°C typical for pyrazoles) .
What strategies validate the compound’s selectivity for biological targets?
Advanced Research Question
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR-Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for primary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
